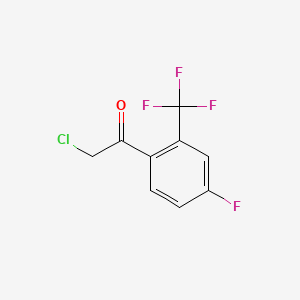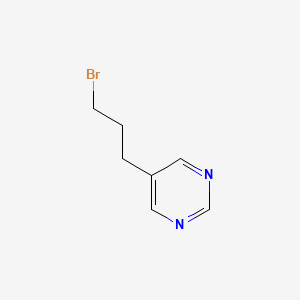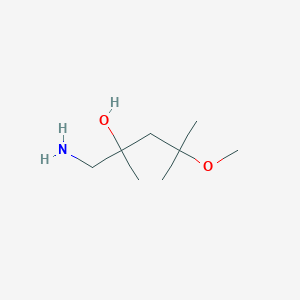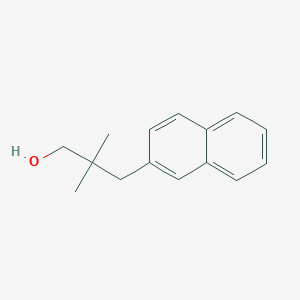
4'-Fluoro-2'-(trifluoromethyl)phenacyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride is an organic compound with the molecular formula C9H5ClF4O. It is a derivative of phenacyl chloride, where the phenyl ring is substituted with a fluoro group at the 4’ position and a trifluoromethyl group at the 2’ position. This compound is known for its reactivity and is used in various chemical synthesis processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride typically involves the chlorination of 4’-fluoro-2’-(trifluoromethyl)acetophenone. This can be achieved using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under reflux conditions. The reaction proceeds as follows:
4’-Fluoro-2’-(trifluoromethyl)acetophenone+SOCl2→4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of 4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include ketones and carboxylic acids.
Reduction: Products include alcohols and hydrocarbons.
Wissenschaftliche Forschungsanwendungen
4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride is utilized in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the development of fluorescent probes and labeling agents.
Medicine: It is explored for its potential in drug development and as a building block for pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and polymers.
Wirkmechanismus
The mechanism of action of 4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride involves its reactivity towards nucleophiles. The electron-withdrawing effects of the fluoro and trifluoromethyl groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4’-Fluoro-2’-(trifluoromethyl)benzoyl chloride
- 4’-Chloro-2’-(trifluoromethyl)phenacyl chloride
- 4’-Fluoro-3’-(trifluoromethyl)phenacyl bromide
Uniqueness
4’-Fluoro-2’-(trifluoromethyl)phenacyl chloride is unique due to the presence of both fluoro and trifluoromethyl groups, which impart distinct electronic properties. These substituents enhance the compound’s reactivity and make it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C9H5ClF4O |
|---|---|
Molekulargewicht |
240.58 g/mol |
IUPAC-Name |
2-chloro-1-[4-fluoro-2-(trifluoromethyl)phenyl]ethanone |
InChI |
InChI=1S/C9H5ClF4O/c10-4-8(15)6-2-1-5(11)3-7(6)9(12,13)14/h1-3H,4H2 |
InChI-Schlüssel |
FECFLCXXUYOFOX-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1F)C(F)(F)F)C(=O)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonyl Chloride](/img/structure/B13604741.png)





